molecular formula C15H13N3O B12906054 4-Benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 90280-29-8

4-Benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12906054
CAS No.: 90280-29-8
M. Wt: 251.28 g/mol
InChI Key: FSONJIMLFLTJFM-UHFFFAOYSA-N
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Description

4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with benzyl and pyridinyl substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with β-keto esters or diketones. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination

Major Products

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: Halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-5-(pyridin-3-yl)-1H-pyrazol-3(2H)-one
  • 4-Benzyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one
  • 4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-thione

Uniqueness

4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s ability to interact with biological targets, making it distinct from its analogs.

Properties

CAS No.

90280-29-8

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-benzyl-5-pyridin-4-yl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C15H13N3O/c19-15-13(10-11-4-2-1-3-5-11)14(17-18-15)12-6-8-16-9-7-12/h1-9H,10H2,(H2,17,18,19)

InChI Key

FSONJIMLFLTJFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NNC2=O)C3=CC=NC=C3

Origin of Product

United States

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